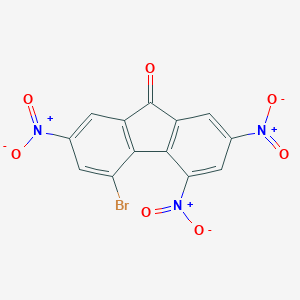
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one
Description
4-Bromo-2,5,7-trinitro-9H-fluoren-9-one (CAS 903-53-7) is a polyfunctional fluorene derivative with the molecular formula C₁₃H₄BrN₃O₇ and a molecular weight of 394.09 g/mol . Its structure features a bromine atom at the 4-position and three nitro groups at the 2-, 5-, and 7-positions on the fluorenone backbone.
Properties
CAS No. |
903-53-7 |
|---|---|
Molecular Formula |
C13H4BrN3O7 |
Molecular Weight |
394.09 g/mol |
IUPAC Name |
4-bromo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |
InChI Key |
DUPKPRYUZWXQTM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
903-53-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
2,7-Dibromo-4-nitro-9H-fluoren-9-one (CAS 1785-04-2)
- Molecular Formula: C₁₃H₅Br₂NO₃
- Molecular Weight : 382.99 g/mol
- Key Differences :
- Substitution Pattern: Contains two bromine atoms (2- and 7-positions) and one nitro group (4-position).
- Electron Effects: Fewer nitro groups reduce electron deficiency compared to the trinitro analog.
- Reactivity: Likely less reactive toward nucleophilic substitution due to fewer electron-withdrawing groups.
- Applications: Potential use in halogen-rich intermediates for cross-coupling reactions.
4-Iodo-2,5,7-trinitro-9H-fluoren-9-one - Benzene (1:1) (CAS 1175-56-0)
- Molecular Formula : C₁₃H₄IN₃O₇·C₆H₆ (adduct)
- Molecular Weight: Not explicitly reported, but iodine substitution increases mass vs. bromine .
- Benzene Adduct: Enhances solubility in aromatic solvents but may complicate purification. Stability: Heavier iodine atom could influence thermal stability.
9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
4-Bromo-9,9-diphenylfluorene (CAS 713125-22-5)
- Molecular Formula : C₂₅H₁₇Br
- Molecular Weight : 397.31 g/mol
- Key Differences :
- Substitution: Phenyl groups at the 9-position instead of nitro groups.
- Electronic Effects: Lacks electron-withdrawing nitro groups, making it more electron-rich.
- Applications: Likely used in organic electronics (e.g., OLEDs) due to extended conjugation.
Positional Isomers: 2-Bromo-9H-fluoren-9-one (CAS 3096-56-8) and 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2)
- Molecular Formulas : C₁₃H₇BrO (both isomers)
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one | 903-53-7 | C₁₃H₄BrN₃O₇ | 394.09 | Br (4-), NO₂ (2,5,7-) |
| 2,7-Dibromo-4-nitro-9H-fluoren-9-one | 1785-04-2 | C₁₃H₅Br₂NO₃ | 382.99 | Br (2,7-), NO₂ (4-) |
| 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one (benzene adduct) | 1175-56-0 | C₁₃H₄IN₃O₇·C₆H₆ | N/A | I (4-), NO₂ (2,5,7-), C₆H₆ adduct |
| 9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene | N/A | C₂₀H₉BrN₄O₈ | 513.21 | Br (benzylidene), NO₂ (2,4,5,7-) |
| 4-Bromo-9,9-diphenylfluorene | 713125-22-5 | C₂₅H₁₇Br | 397.31 | Br (4-), Ph (9,9-) |
Key Research Findings
- Electronic Properties : The trinitro substitution in this compound creates a highly electron-deficient core, making it susceptible to nucleophilic attack at the carbonyl group .
- Synthetic Utility: Bromine in fluorenone derivatives facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 2,7-dibromo-4-nitro-9H-fluoren-9-one .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


